

# Biophysical Properties of Peptide K11: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Peptide K  
Cat. No.: B15547009

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## Introduction

**Peptide K11** is a synthetic antimicrobial peptide (AMP) that has demonstrated significant antibacterial properties against a range of ESKAPE pathogens, which are a group of bacteria known for their resistance to common antibiotics. This guide provides a comprehensive overview of the biophysical properties of **Peptide K11**, its mechanism of action, and the experimental protocols used for its characterization. The information presented is intended to support further research and development of this promising therapeutic agent.

## Core Biophysical Properties

The fundamental biophysical characteristics of **Peptide K11** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing effective formulations.

Property	Value / Description
Amino Acid Sequence	Not explicitly stated in the provided search results. It is a rationally designed antibacterial scaffold with a lysine introduced at position 11.
Molecular Weight	Not explicitly stated in the provided search results. This would be calculated based on the amino acid sequence.
Structure in Solution	Primarily unstructured in aqueous solution, as confirmed by Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy[1]. A stable helix formation is disfavored in the absence of charge-compensating partners[1].
Purity	>95% after purification by reverse-phase HPLC[1].
Isoelectric Point (pI)	Not explicitly stated in the provided search results. Due to the presence of multiple lysine residues, the pI is expected to be high (basic). The isoelectric point is the pH at which a molecule carries no net electrical charge[2]. The pI can be estimated based on the pKa values of the ionizable groups of the amino acids in the peptide sequence[3].
Solubility	The solubility of peptides is influenced by their amino acid composition and overall charge[4]. Peptides with a high net positive charge, like K11 with its multiple lysine residues, are generally more soluble in acidic aqueous solutions[4]. For hydrophobic peptides, organic solvents like DMSO may be required for initial solubilization[4].
Stability & Aggregation	The physical stability of peptides is influenced by factors such as concentration, agitation, and temperature[5][6]. Peptide aggregation can

follow a nucleation-polymerization mechanism, often resulting in the formation of amyloid-like fibrils[5]. The aggregation process can be monitored using techniques like Thioflavin T (ThT) fluorescence assays[5].

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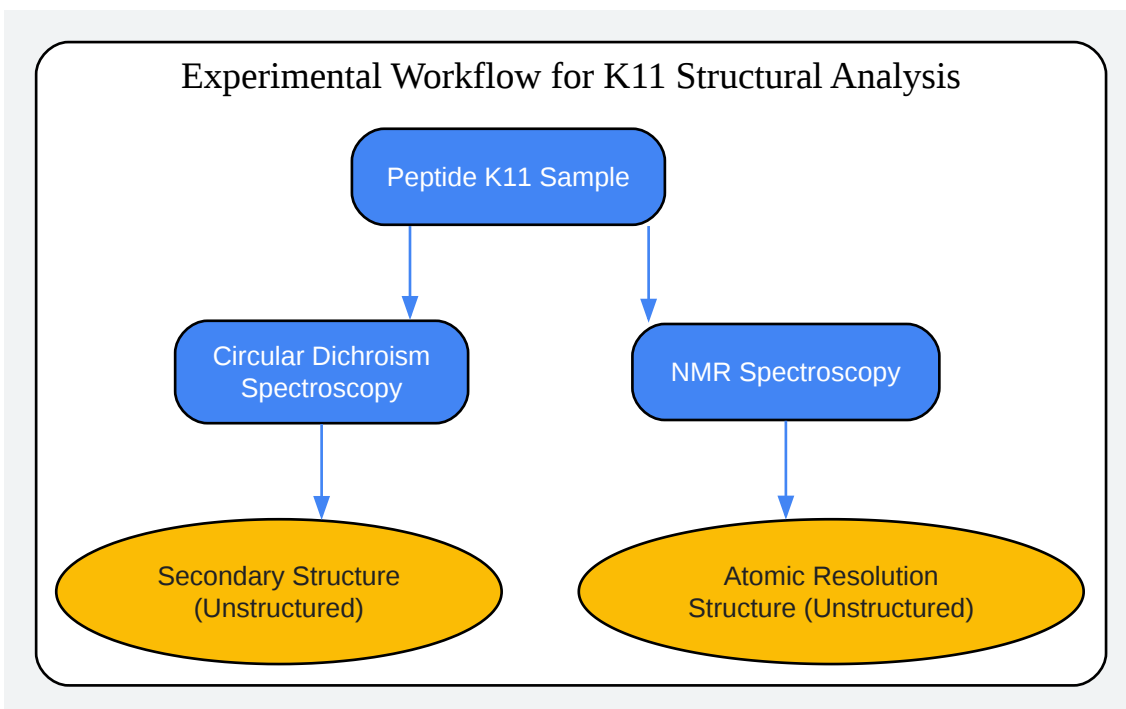
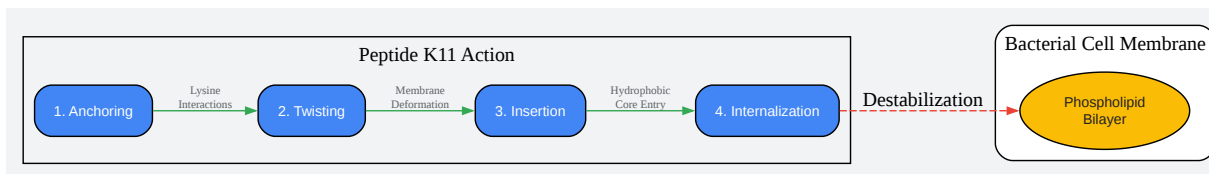
## Mechanism of Action: Interaction with Bacterial Membranes

**Peptide K11** exerts its antimicrobial activity by selectively targeting and destabilizing bacterial membranes. This mechanism involves a multi-step process that leads to membrane disruption and eventual cell death.

The proposed mechanism of action for **Peptide K11** involves a four-step process:

- **Anchoring:** The peptide initially binds to the bacterial membrane, with the lysine residue at position 1 playing a key role in anchoring to oxygen atoms on the membrane surface[7].
- **Twisting:** Following anchoring, the peptide induces a torque on the membrane bilayer. This twisting action is facilitated by subsequent pairs of lysine residues[7].
- **Insertion:** The membrane twisting allows for the insertion of the terminal aromatic side chains of the peptide into the bilayer[7].
- **Flipping and Internalization:** Finally, the amphipathic helix of the peptide flips and internalizes into the core of the bilayer, leading to membrane destabilization[1][7].

This targeted action against bacterial membranes, which are typically rich in negatively charged phospholipids, contributes to the peptide's selectivity and optimal therapeutic index[1].



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